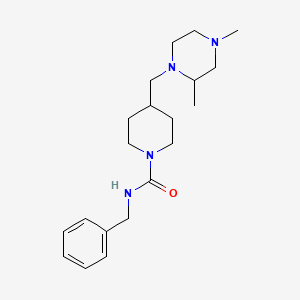

N-benzyl-4-((2,4-dimethylpiperazin-1-yl)methyl)piperidine-1-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

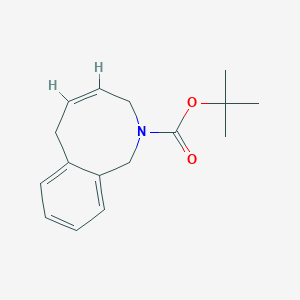

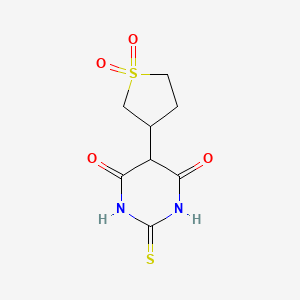

“N-benzyl-4-((2,4-dimethylpiperazin-1-yl)methyl)piperidine-1-carboxamide” is a chemical compound. It is a derivative of piperidine, which is an essential heterocyclic system and a pivotal cornerstone in the production of drugs .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, piperidine derivatives are generally synthesized using various intra- and intermolecular reactions . For example, a series of N-(piperidine-4-yl) benzamide compounds were synthesized and investigated for their effect against cancer cells .Molecular Structure Analysis

The molecular structure of “this compound” consists of a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The piperidine ring is attached to a benzyl group and a carboxamide group.Chemical Reactions Analysis

Piperidine derivatives, including “this compound”, can undergo various chemical reactions, leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .科学的研究の応用

Anti-Acetylcholinesterase Activity

N-benzyl-4-((2,4-dimethylpiperazin-1-yl)methyl)piperidine-1-carboxamide derivatives have been synthesized and evaluated for their potential as anti-acetylcholinesterase (anti-AChE) agents. These derivatives have shown significant activity, with certain modifications leading to substantial increases in anti-AChE activity. Specifically, substituting the benzamide with bulky moieties and introducing alkyl or phenyl groups at the nitrogen atom significantly enhanced the activity. This suggests the potential of these compounds in the development of treatments for conditions such as dementia, where acetylcholinesterase inhibitors are a key component of therapy (Sugimoto et al., 1990).

Skeletal Muscle Sodium Channel Blockers

Certain derivatives have been designed and synthesized as voltage-gated skeletal muscle sodium channel blockers. These compounds, which are analogues of tocainide, have shown a marked increase in potency and use-dependent block, compared to tocainide. This indicates their potential as therapeutic agents for conditions like myotonia, showcasing the versatility of this compound derivatives in addressing a range of neuromuscular disorders (Catalano et al., 2008).

Antimicrobial Activity

Research into new pyridine derivatives, including those related to this compound, has uncovered compounds with variable and modest antimicrobial activity. These studies contribute to the ongoing search for new antimicrobial agents, particularly those with novel mechanisms of action or enhanced efficacy against resistant strains (Patel et al., 2011).

Antileishmanial Activity

A series of 1,4-diarylpiperazines, including derivatives of this compound, has been evaluated for antileishmanial activity. One compound, in particular, emerged as a potent inhibitor with an IC50 value significantly lower than that of pentamidine, a standard treatment for leishmaniasis. This highlights the potential for developing new antileishmanial therapies based on this chemical scaffold (Mayence et al., 2004).

将来の方向性

Piperidine derivatives, including “N-benzyl-4-((2,4-dimethylpiperazin-1-yl)methyl)piperidine-1-carboxamide”, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

特性

IUPAC Name |

N-benzyl-4-[(2,4-dimethylpiperazin-1-yl)methyl]piperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32N4O/c1-17-15-22(2)12-13-24(17)16-19-8-10-23(11-9-19)20(25)21-14-18-6-4-3-5-7-18/h3-7,17,19H,8-16H2,1-2H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMVJFNULSUHFPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1CC2CCN(CC2)C(=O)NCC3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2Z)-8-methoxy-N-(6-methylpyridin-2-yl)-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2773451.png)

![(2S)-2-[(6,7-Dimethoxy-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carbonyl)amino]-3-phenylpropanoic acid](/img/structure/B2773456.png)

![4-butoxy-N-[(furan-2-yl)methyl]-2,3-dimethylbenzene-1-sulfonamide](/img/structure/B2773460.png)

![(Z)-methyl 2-(2-((4-bromobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2773471.png)